![molecular formula C22H17NO4 B14452788 2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one CAS No. 73372-76-6](/img/structure/B14452788.png)
2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of a benzyloxy group and a phenoxy group attached to the benzoxazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of the benzyloxy intermediate. This can be achieved by reacting benzyl alcohol with a suitable phenol derivative under basic conditions.
Coupling Reaction: The benzyloxy intermediate is then coupled with a phenoxy derivative using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This step forms the key carbon-carbon bond between the benzyloxy and phenoxy groups.
Cyclization: The final step involves the cyclization of the coupled product to form the benzoxazine ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput reactors, continuous flow chemistry, and process optimization to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding benzoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of benzoquinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)phenol: A related compound with a similar benzyloxy group but lacking the benzoxazine ring.
2-(4-Benzyloxy-3-methoxy-phenyl)-ethylamine: Another related compound with a benzyloxy group and an ethylamine moiety.
Uniqueness
2-[4-(Benzyloxy)phenoxy]-8-methyl-4H-1,3-benzoxazin-4-one is unique due to the presence of both benzyloxy and phenoxy groups attached to the benzoxazine core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
73372-76-6 |
|---|---|
Formule moléculaire |
C22H17NO4 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
8-methyl-2-(4-phenylmethoxyphenoxy)-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C22H17NO4/c1-15-6-5-9-19-20(15)27-22(23-21(19)24)26-18-12-10-17(11-13-18)25-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3 |
Clé InChI |
ZMRBRKHQLGFZBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=O)N=C(O2)OC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




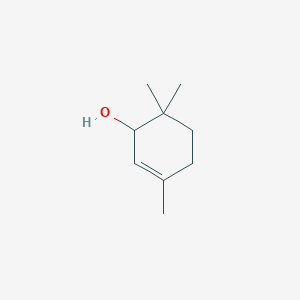
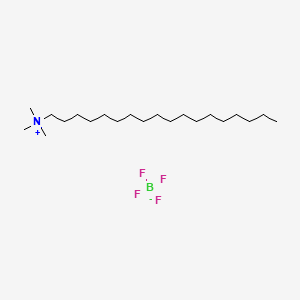
![1,2,2,3,3,4,4,6,7,7,8,8,9,9-Tetradecafluoro-5,6-bis(trifluoromethyl)bicyclo[3.3.1]nonane](/img/structure/B14452726.png)
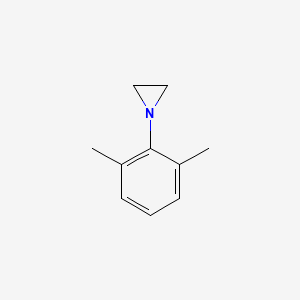


![1-[(Trimethylsilyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14452753.png)

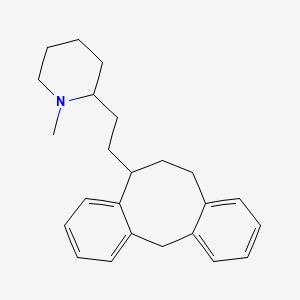
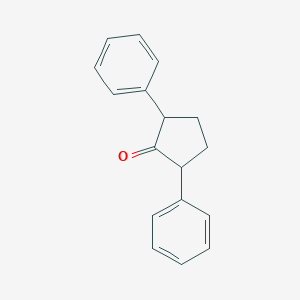
![4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14452774.png)
![6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14452778.png)
